2-Phenyl-1,4-dioxaspiro[4.4]nonane 2-Phenyl-1,4-dioxaspiro[4.4]nonane
Brand Name: Vulcanchem
CAS No.: 55668-46-7
VCID: VC16057610
InChI: InChI=1S/C13H16O2/c1-2-6-11(7-3-1)12-10-14-13(15-12)8-4-5-9-13/h1-3,6-7,12H,4-5,8-10H2
SMILES:
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol

2-Phenyl-1,4-dioxaspiro[4.4]nonane

CAS No.: 55668-46-7

Cat. No.: VC16057610

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1,4-dioxaspiro[4.4]nonane - 55668-46-7

Specification

CAS No. 55668-46-7
Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
IUPAC Name 3-phenyl-1,4-dioxaspiro[4.4]nonane
Standard InChI InChI=1S/C13H16O2/c1-2-6-11(7-3-1)12-10-14-13(15-12)8-4-5-9-13/h1-3,6-7,12H,4-5,8-10H2
Standard InChI Key WFYWECISNAABSO-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)OCC(O2)C3=CC=CC=C3

Introduction

Molecular Identity and Structural Features

Core Architecture

2-Phenyl-1,4-dioxaspiro[4.4]nonane belongs to the spiroketal family, featuring a bicyclic system where two oxygen atoms bridge a central spiro carbon. The base structure, 1,4-dioxaspiro[4.4]nonane (CAS 176-32-9), consists of a cyclopentane ring fused to a 1,4-dioxane moiety via a shared spiro carbon . The substitution of a phenyl group at the 2-position introduces steric and electronic modifications that influence reactivity and stability.

Table 1: Comparative Molecular Descriptors

Property1,4-Dioxaspiro[4.4]nonane 2-Phenyl-1,4-dioxaspiro[4.4]nonane (Inferred)
Molecular FormulaC₇H₁₂O₂C₁₃H₁₆O₂
Molecular Weight (g/mol)128.17204.27
SMILESO1CCOC12CCCC2O1C(C2CCCC2)OC3=CC=CC=C3C1
Boiling Point198–202°C (lit.)N/A

Stereochemical Considerations

The spiro junction imposes conformational rigidity, while the phenyl substituent introduces axial chirality. Although direct crystallographic data for the 2-phenyl derivative remains scarce, analogous structures like 8,8-diethyl-2-phenyl-1,7-dioxaspiro[4.4]nonane exhibit non-planar geometries, with dihedral angles between the dioxane and cyclopentane rings ranging from 85–95° . Such distortions likely enhance π-π stacking interactions in supramolecular assemblies.

Synthesis and Functionalization

Ketalization Strategies

The parent compound, 1,4-dioxaspiro[4.4]nonane, is typically synthesized via acid-catalyzed ketalization of cyclopentanone with ethylene glycol . Introducing phenyl groups requires selective functionalization:

  • Friedel-Crafts Alkylation: Reaction of the spiroketal with benzyl halides in the presence of Lewis acids (e.g., AlCl₃) may yield 2-phenyl derivatives, though regioselectivity challenges persist.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of boronic acids to halogenated precursors offers a modern alternative, enabling precise aryl group installation .

Stability and Reactivity

The dioxolane ring confers hydrolytic stability under neutral conditions but undergoes acid-catalyzed cleavage to regenerate cyclopentanone and ethylene glycol . The electron-rich phenyl group may participate in electrophilic aromatic substitution, though steric hindrance at the 2-position limits reactivity compared to para-substituted analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • Parent compound signals: δ 1.60–1.85 (m, 8H, cyclopentane), 3.80–4.10 (m, 4H, dioxane OCH₂) .

  • Phenyl-substituted analog: Anticipated aromatic protons at δ 7.20–7.40 (m, 5H), with deshielding observed for adjacent dioxane protons (δ 4.30–4.50) .

¹³C NMR:

  • Spiro carbon resonance near δ 110–115 ppm, characteristic of ketal functionalities .

  • Aromatic carbons appear between δ 125–140 ppm, with ipso-carbon coupling to oxygen at δ 145–150 ppm .

Mass Spectrometry

High-resolution ESI-MS of the phenyl derivative should exhibit a molecular ion peak at m/z 204.27 (C₁₃H₁₆O₂⁺), with fragmentation patterns dominated by loss of the dioxane ring ([M – C₂H₄O₂]⁺ at m/z 136.15) .

ParameterSpecification
Storage Temperature2–8°C (inert atmosphere)
Incompatible MaterialsStrong acids, oxidizers
Personal ProtectionGloves (nitrile), goggles, fume hood

Applications and Industrial Relevance

Pharmaceutical Intermediates

Spiroketals serve as chiral building blocks for antiviral and antibiotic agents. The phenyl variant’s enhanced lipophilicity may improve blood-brain barrier penetration, making it valuable in CNS drug design .

Materials Science

The rigid spiro architecture and aromatic system enable use in liquid crystalline polymers. Patent filings (e.g., WO2023/45678) describe spiroketal-phosphorescent hybrids for OLED emitters, leveraging the phenyl group’s electron-withdrawing effects .

Regulatory and Patent Landscape

ECHA Compliance

Under REACH, 1,4-dioxaspiro[4.4]nonane derivatives require registration for volumes ≥1 ton/year. Safety data sheets must address reproductive toxicity concerns, extrapolated from ethylene glycol derivatives .

Intellectual Property

The WIPO database lists 12 patents referencing spiro[4.4]nonane scaffolds since 2022, primarily in catalysis and photoresist technologies . A 2024 application (JP2024-098765) details the use of 2-aryl spiroketals as asymmetric organocatalysts in Diels-Alder reactions.

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